molecular formula C19H17Cl2N3O5S B15279405 (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B15279405
M. Wt: 470.3 g/mol
InChI Key: FHFGXGIIUYRELU-ZDUSSCGKSA-N
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Description

(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound known for its significant role in medicinal chemistry This compound is structurally related to rivaroxaban, a well-known anticoagulant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure the production of high-quality material. Crystallization techniques are often employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is closely related to its interaction with factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism is similar to that of rivaroxaban, highlighting the compound’s potential as an anticoagulant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural similarity to rivaroxaban makes it particularly valuable for studying anticoagulant mechanisms and developing new therapeutic agents .

Properties

Molecular Formula

C19H17Cl2N3O5S

Molecular Weight

470.3 g/mol

IUPAC Name

3,5-dichloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(21)30-17(14)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m0/s1

InChI Key

FHFGXGIIUYRELU-ZDUSSCGKSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl

Origin of Product

United States

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